N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
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Overview
Description
N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a synthetic compound belonging to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, featuring both imidazole and thiazole rings, contributes to its potential as a versatile pharmacophore in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor of coenzyme A, which is essential for various metabolic processes in the cell.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the normal function of the enzyme, thereby affecting the synthesis of pantothenate and, consequently, coenzyme A.
Biochemical Pathways
The inhibition of Pantothenate synthetase affects the pantothenate and coenzyme A biosynthesis pathway . This disruption leads to a decrease in the levels of coenzyme A, a crucial cofactor in numerous enzymatic reactions, including the Krebs cycle and fatty acid metabolism. The downstream effects include a disruption in energy production and other metabolic processes that rely on these pathways.
Result of Action
The compound has shown promising activity against Mycobacterium tuberculosis, with IC50 values in the low micromolar range . It selectively inhibits Mycobacterium tuberculosis over a panel of non-tuberculous mycobacteria, suggesting a specific action against this pathogen .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves the condensation of 2-aminobenzothiazole with appropriate aldehydes or ketones under acidic or basic conditions . The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. Microwave-assisted synthesis has also been employed to enhance reaction efficiency and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and microwave irradiation, can further improve the sustainability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Comparison with Similar Compounds
N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide can be compared with other imidazo[2,1-b][1,3]thiazole derivatives:
Similar Compounds: Benzo[d]imidazo[2,1-b][1,3]thiazole derivatives, imidazo[2,1-b][1,3]thiazole carboxamide triazole derivatives.
This compound’s unique structure and diverse biological activities make it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-3-14-6-4-5-7-17(14)22-20(25)19-13-27-21-23-18(12-24(19)21)15-8-10-16(26-2)11-9-15/h4-13H,3H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSXSBXJGYODPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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